3-(2-Methoxyphenyl)isonicotinic acid
Overview
Description
3-(2-Methoxyphenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It features a methoxy group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety
Mechanism of Action
Target of Action
3-(2-Methoxyphenyl)isonicotinic acid is a derivative of isonicotinic acid . Isonicotinic acid and its derivatives are known to target organisms of the genus Mycobacterium , specifically M. tuberculosis, M. bovis, and M. kansasii . These targets play a crucial role in the treatment of tuberculosis and other mycobacterial infections .
Mode of Action
The mode of action of this compound is likely similar to that of isonicotinic acid and its derivatives. Isonicotinic acid is a prodrug and must be activated by bacterial catalase . It is acetylated by N-acetyl transferase to N-acetylisoniazid , which is then biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via the formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system .
Biochemical Pathways
Isonicotinic acid and its derivatives are known to interfere with the mycobacterial cell wall biosynthesis and nucleic acid synthesis .
Pharmacokinetics
The pharmacokinetics of isonicotinic acid and its derivatives have been studied . These studies could provide a basis for understanding the pharmacokinetics of this compound.
Result of Action
Isonicotinic acid and its derivatives are known to have bactericidal effects when mycobacteria grow rapidly and bacteriostatic effects when they grow slowly . This suggests that this compound may have similar effects.
Action Environment
Factors such as ph and temperature are generally known to influence the action and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)isonicotinic acid typically involves the reaction of 2-methoxybenzaldehyde with isonicotinic acid under specific conditions. One common method includes a condensation reaction followed by oxidation. For instance, the reaction can be carried out using a base such as sodium hydroxide in an aqueous medium, followed by oxidation with an oxidizing agent like potassium permanganate .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, solvent-free conditions and the use of green chemistry principles can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)isonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(2-Methoxyphenyl)isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A simpler analog without the methoxy group.
Methyl isonicotinate: An ester derivative with different solubility and reactivity properties.
Nicotinic acid: A related compound with a carboxyl group at a different position on the pyridine ring
Uniqueness
3-(2-Methoxyphenyl)isonicotinic acid is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This modification can enhance its reactivity and binding interactions compared to its simpler analogs. Additionally, the methoxy group can influence the compound’s solubility and overall pharmacokinetic profile, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(2-methoxyphenyl)pyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-9(12)11-8-14-7-6-10(11)13(15)16/h2-8H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYHBIZGGUXZHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=CN=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540644 | |
Record name | 3-(2-Methoxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100004-81-7 | |
Record name | 3-(2-Methoxyphenyl)-4-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100004-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Methoxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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